molecular formula C20H19N3O3 B7686666 N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7686666
M. Wt: 349.4 g/mol
InChI Key: UEYYAFGZWUTLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as AOPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to exhibit potent anti-inflammatory and analgesic properties. It has been extensively studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and multiple sclerosis. N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also shown promising results in the treatment of neuropathic pain and cancer.

Mechanism of Action

The mechanism of action of N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of the pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to regulate the activity of transcription factors such as nuclear factor kappa B (NF-κB), which play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide exhibits minimal toxicity and does not cause any significant adverse effects on the liver and kidney function. N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to exhibit antioxidant properties and can protect against oxidative stress-induced damage. Additionally, N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for use in lab experiments, including its high solubility in water and ethanol, stability at room temperature, and easy synthesis. However, N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has limited solubility in organic solvents, which may limit its use in certain experiments. Additionally, the high cost of N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide may be a limiting factor for some researchers.

Future Directions

There are several potential future directions for research on N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of more efficient and cost-effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to explore the potential use of N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in the treatment of various inflammatory and neurodegenerative diseases. The use of N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a promising chemical compound that exhibits potent anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. While there are some limitations to its use in lab experiments, N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages and has the potential to be further developed for therapeutic use.

Synthesis Methods

N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized by a multistep process involving the reaction of p-tolylhydrazine and 2-bromoanisole to form 3-(p-tolyl)-1,2,4-oxadiazole. This intermediate compound is then reacted with 2-(2-bromo phenoxy) acetic acid to obtain N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The synthesis of N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been optimized by various researchers to improve the yield and purity of the compound.

properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-12-21-18(24)13-25-17-7-5-4-6-16(17)20-22-19(23-26-20)15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYYAFGZWUTLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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